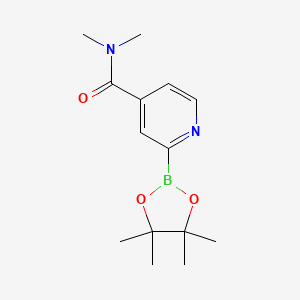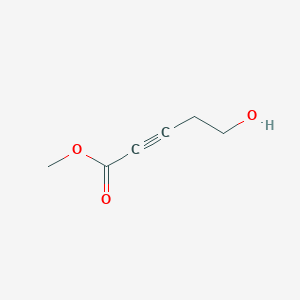
4-Ethoxy-2-fluoro-6-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-2-fluoro-6-methoxybenzaldehyde is an aromatic aldehyde with the molecular formula C10H11FO3 It is characterized by the presence of ethoxy, fluoro, and methoxy substituents on a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-2-fluoro-6-methoxybenzaldehyde typically involves the introduction of ethoxy, fluoro, and methoxy groups onto a benzaldehyde ring. One common method is the electrophilic aromatic substitution reaction, where the benzaldehyde is treated with appropriate reagents to introduce the desired substituents. For example, the ethoxy group can be introduced using ethyl iodide in the presence of a base, while the fluoro group can be introduced using a fluorinating agent such as Selectfluor.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by their functionalization. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-2-fluoro-6-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: 4-Ethoxy-2-fluoro-6-methoxybenzoic acid.
Reduction: 4-Ethoxy-2-fluoro-6-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Ethoxy-2-fluoro-6-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-ethoxy-2-fluoro-6-methoxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The fluoro and methoxy groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.
Comparison with Similar Compounds
2-Fluoro-4-methoxybenzaldehyde: Similar structure but lacks the ethoxy group.
4-Methoxybenzaldehyde: Lacks both the fluoro and ethoxy groups.
2-Fluoro-6-methoxybenzaldehyde: Lacks the ethoxy group.
Uniqueness: 4-Ethoxy-2-fluoro-6-methoxybenzaldehyde is unique due to the combination of ethoxy, fluoro, and methoxy groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C10H11FO3 |
|---|---|
Molecular Weight |
198.19 g/mol |
IUPAC Name |
4-ethoxy-2-fluoro-6-methoxybenzaldehyde |
InChI |
InChI=1S/C10H11FO3/c1-3-14-7-4-9(11)8(6-12)10(5-7)13-2/h4-6H,3H2,1-2H3 |
InChI Key |
RCRCFHINVURZNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C(=C1)F)C=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![3-Oxazolidinecarboxylic acid, 4-[2-(diethoxyphosphinyl)ethenyl]-2,2-dimethyl-, 1,1-dimethylethyl ester, (4R)-](/img/structure/B14040217.png)


